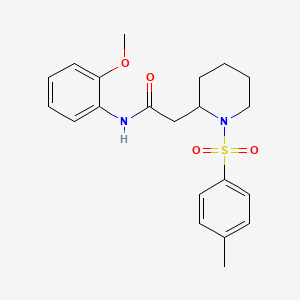![molecular formula C24H21N5O4 B2929102 2-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 376618-02-9](/img/structure/B2929102.png)
2-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H21N5O4 and its molecular weight is 443.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Material Science Applications
Quinoxaline derivatives are synthesized through various chemical reactions, demonstrating their adaptability in material science. For example, the synthesis and properties of related compounds such as 2-(furan-2-yl)thiazolo[5,4-f]quinoline showcase the potential for electrophilic substitution reactions, which are crucial in creating specialized materials for technological applications (El’chaninov & Aleksandrov, 2017).
Polymerization and Advanced Materials
Quinoxaline-containing compounds play a significant role in polymer science, as seen in the research on free-radical-induced polymerization of specific monomers to form hyperbranched aromatic polyamides. These materials are of interest for their potential in creating low-temperature, thermally curable thermosetting resin systems for high-temperature applications, highlighting the relevance of quinoxaline derivatives in developing advanced materials (Baek, Ferguson, & Tan, 2003).
Pharmaceutical and Biological Applications
In pharmacology and medicinal chemistry, quinoxaline derivatives are explored for their potential as therapeutic agents. For instance, the synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines indicates their use in forming complexes with metal ions for targeted delivery of nitric oxide to biological sites, such as tumors. This demonstrates the application of quinoxaline derivatives in developing novel therapeutic strategies (Yang et al., 2017).
Novel Dyes and Antioxidant Activities
The synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers showcases another application of quinoxaline derivatives. These compounds not only serve as dyes but also exhibit significant antioxidant, antitumor, and antimicrobial activities. This multifunctionality highlights the potential of quinoxaline derivatives in textile engineering and biomedical research (Khalifa et al., 2015).
作用機序
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . It’s possible that it interacts with its targets in a manner similar to related compounds, but this would need to be confirmed through experimental studies.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors can include pH, temperature, presence of other molecules, and more
特性
IUPAC Name |
2-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-31-14-9-10-19(32-2)18(12-14)29-22(25)20(24(30)26-13-15-6-5-11-33-15)21-23(29)28-17-8-4-3-7-16(17)27-21/h3-12H,13,25H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLXDXVYKOKAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2929020.png)
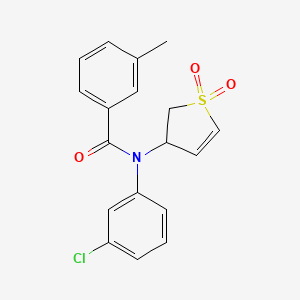
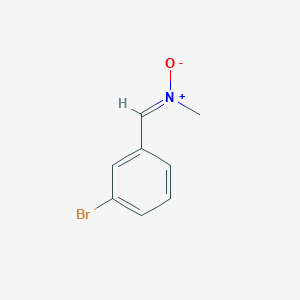
![Ethyl 5-(cyclopentanecarbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2929025.png)

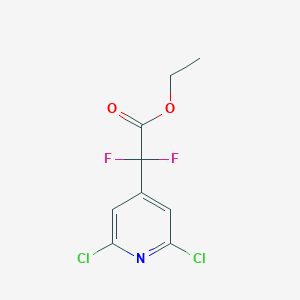
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2929028.png)
![7-(cyclopentylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2929029.png)
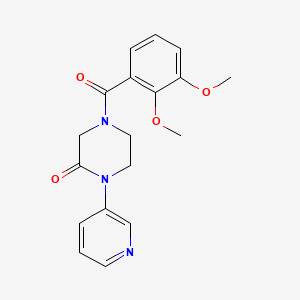
![2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2929033.png)
![3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride](/img/structure/B2929035.png)
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2929036.png)
